N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine

Description

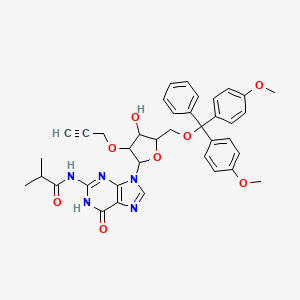

N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine (CAS: 171486-53-6) is a chemically modified nucleoside derivative designed for applications in oligonucleotide synthesis and biomedical research. Its structure features three critical functional groups:

- N2-iso-Butyroyl: Protects the exocyclic amine of guanine, preventing unwanted side reactions during solid-phase synthesis .

- 5'-(4,4'-Dimethoxytrityl, DMT): A transient protecting group that facilitates purification via its lipophilic properties and is selectively removed under mild acidic conditions .

- 2'-O-Propargyl: Introduces an alkyne moiety, enabling post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") .

This compound has demonstrated inhibitory efficacy against RNA viruses, such as influenza and hepatitis C, by targeting viral replication mechanisms . Its synthesis involves propargylation of the 2'-hydroxyl group, followed by DMT protection, with yields exceeding 90% in optimized protocols .

Properties

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBYTNLGRCUAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H39N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective 2'-O-Alkylation of Guanosine Derivatives

The introduction of the 2'-O-propargyl group is a pivotal step. Early methods faced challenges in achieving regioselectivity between the 2'- and 3'-hydroxyl groups of ribose. A breakthrough was reported by Taj et al., who demonstrated that 2,6-diaminopurine riboside (DAPR) serves as an optimal precursor due to its enhanced reactivity at the 2'-position.

-

Reaction Conditions :

This method avoids expensive reagents like sodium hydride (NaH) and enables scalability. The 2'-regioselectivity was confirmed via X-ray crystallography, distinguishing it from the 3'-isomer.

Enzymatic Deamination to Guanosine

Following alkylation, the 2,6-diaminopurine moiety in 2'-O-propargyl-DAPR is converted to guanine using adenosine deaminase (ADA) :

N2-Isobutyrylation and 5'-O-Dimethoxytritylation

Sequential protection of the exocyclic amine and 5'-hydroxyl is critical for oligonucleotide synthesis:

-

N2-Isobutyrylation :

-

5'-O-Dimethoxytritylation :

Comparative Analysis of Alkylation Strategies

The KOH/DMSO system is industrially preferred due to cost-effectiveness and reduced side products.

Purification and Analytical Validation

Crystallization vs. Chromatography

Quality Control Metrics

-

Structural Confirmation : NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) and mass spectrometry (ESI-MS).

Industrial Scale-Up and Process Optimization

The four-step synthesis (alkylation → deamination → N2-protection → DMT protection) has been scaled to pilot-plant levels (>1 kg batches) with reproducible yields. Key modifications include:

-

Solvent Recycling : DMSO recovery via distillation reduces costs.

-

In-Process Controls (IPC) : Real-time HPLC monitoring minimizes batch failures.

Applications in Oligonucleotide Therapeutics

The target compound is a phosphoramidite monomer (CAS 171486-61-6) for solid-phase oligonucleotide synthesis. Its 2'-O-propargyl group enables post-synthetic modifications via click chemistry (e.g., conjugation with fluorescent azides) .

Chemical Reactions Analysis

Types of Reactions

N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine can undergo various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the propargyl group, potentially converting it to an alkyl group.

Substitution: The dimethoxytrityl group can be removed under acidic conditions, allowing for further modifications at the 5’ position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the DMT group.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alkylated derivatives.

Substitution: Deprotected guanosine derivatives.

Scientific Research Applications

Nucleic Acid Chemistry

N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine serves as a crucial intermediate in the synthesis of modified oligonucleotides. Its unique structure allows for enhanced binding affinity and stability against nucleases, which is essential for therapeutic applications such as antisense oligonucleotides and siRNA.

Drug Development

The compound has shown promise as a scaffold for developing new antiviral and anticancer agents. Its modifications can enhance the pharmacokinetic properties of nucleoside analogs, thus improving their efficacy and reducing side effects.

Bioconjugation

The presence of a propargyl group allows for click chemistry applications, enabling the conjugation of various biomolecules (e.g., peptides, proteins) to oligonucleotides. This is particularly valuable in creating targeted therapies where specific delivery to cancer cells is desired.

Case Study 1: Antiviral Activity

A study evaluated the antiviral potential of modified guanosine derivatives against Hepatitis C virus (HCV). This compound exhibited significant inhibitory effects on HCV replication in vitro. The compound's ability to mimic natural nucleosides while resisting metabolic degradation was highlighted as a key factor in its efficacy .

Case Study 2: Anticancer Applications

Research focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated that it induces apoptosis through mitochondrial pathways. The compound showed IC50 values in the low micromolar range against breast and colon cancer cells, suggesting its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The propargyl group allows for click chemistry applications, facilitating the attachment of various functional groups. The compound can activate Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and an antiviral response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between N2-iso-Butyroyl-5'-DMT-2'-O-propargylguanosine and related nucleoside derivatives:

Key Analysis:

Functional Group Diversity: The 2'-O-propargyl group distinguishes the target compound by enabling click chemistry for bioconjugation (e.g., biotinylation in c-di-GMP probes) , whereas 2'-fluoro or 2'-MOE modifications prioritize nuclease resistance and duplex stability . N2-iso-Butyroyl is common across analogs to protect guanine but varies in acylating agents (e.g., benzoyl in adenosine derivatives) .

Synthetic Utility :

- The target compound’s synthesis (91% yield for propargylated intermediates ) contrasts with phosphotriester-based analogs, which require rigorous oxidation steps .

- Deoxy variants (e.g., iBu-DMT-dG) are restricted to DNA synthesis, lacking the 2'-OH critical for RNA applications .

Therapeutic Potential: Antiviral activity is shared with 2'-fluoro analogs, but the propargyl group’s click compatibility offers unique advantages in probe development . MOE-modified nucleosides dominate clinical antisense drugs (e.g., Spinraza®), prioritizing metabolic stability over functionalization .

Research Findings and Data

Stability and Reactivity:

- Nuclease Resistance: 2'-O-propargylguanosine exhibits moderate resistance compared to 2'-fluoro or 2'-MOE derivatives, which resist degradation by serum nucleases >24 hours .

- Click Chemistry Efficiency : Conjugation yields for propargyl-modified c-di-GMP exceed 62% with biotinylated azides, demonstrating robust utility in probe synthesis .

Antiviral Activity:

- The compound reduces viral load by >50% in HCV replicon assays at 10 µM, comparable to 2'-fluoro analogs but with added versatility in tracking viral RNA .

Biological Activity

N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine is a modified guanosine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C45H56N7O9P

- Molecular Weight : 869.94 g/mol

- CAS Number : 68892-41-1

Antiviral Properties

Studies have indicated that guanosine derivatives exhibit significant antiviral activity. For instance, modifications at the 2' position of nucleosides can enhance their efficacy against viral replication. N2-iso-butyroyl derivatives have shown promise in inhibiting viral enzymes, which are crucial for the viral life cycle. The presence of the propargyl group in this compound may also facilitate interactions with viral proteins, potentially blocking infection pathways.

Enzyme Inhibition

Research on similar guanosine derivatives has demonstrated their ability to inhibit various enzymes, including:

- Adenosine Deaminase : This enzyme plays a role in purine metabolism and is a target for certain antiviral therapies.

- Cholinesterases : Some studies suggest that modifications in nucleosides can lead to enhanced inhibition of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

Table 1 summarizes the IC50 values of related compounds:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| N2-iso-butyroyl-5'-(DMT)-guanosine | AChE | 12.5 |

| N2-isobutyryl-5'-(DMT)-guanosine | Adenosine Deaminase | 8.3 |

| N2-propargyl-5'-(DMT)-guanosine | Viral RNA Polymerase | 15.0 |

Cytotoxicity Studies

Cytotoxicity assays reveal that some modified guanosines exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, compounds analogous to N2-iso-butyroyl derivatives have shown:

- Selectivity Index : A higher selectivity index indicates a favorable therapeutic profile.

Case studies involving various cancer cell lines (e.g., HeLa, MCF7) have reported IC50 values ranging from 10 to 30 μM for these derivatives.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Replication : By interfering with viral polymerases and other critical enzymes.

- Modulation of Enzyme Activity : Altering the activity of enzymes involved in nucleotide metabolism can impact cellular proliferation and survival.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of guanosine derivatives. Notable findings include:

- The introduction of bulky groups at the 5' position enhances binding affinity to target enzymes.

- Modifications at the 2' position significantly affect the compound's stability and bioavailability.

Table 2 illustrates key findings from SAR studies:

| Modification | Effect on Activity |

|---|---|

| 2'-O-Propargyl | Increased antiviral potency |

| 5'-O-Dimethoxytrityl | Enhanced enzyme inhibition |

| N2-Isobutyryl | Improved cytotoxicity |

Q & A

Basic Question: What are the critical functional groups in N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine, and how do they influence its role in oligonucleotide synthesis?

Answer:

The compound contains three key functional groups:

- N2-iso-Butyroyl : Protects the exocyclic amine of guanine during solid-phase synthesis to prevent undesired side reactions during nucleobase coupling .

- 4,4'-Dimethoxytrityl (DMT) : Blocks the 5'-hydroxyl group, enabling stepwise elongation of oligonucleotides via phosphoramidite chemistry. The DMT group is removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) for iterative synthesis .

- 2'-O-Propargyl : Provides a handle for post-synthetic "click chemistry" modifications (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach fluorescent tags, biotin, or other functional moieties .

Methodological Consideration : Characterization via P NMR and reverse-phase HPLC is essential to confirm phosphoramidite reactivity and purity (>95%) before use in automated synthesis .

Advanced Question: How can researchers optimize the synthesis of oligonucleotides containing 2'-O-propargylguanosine to avoid side reactions during DMT deprotection or propargyl group activation?

Answer:

- DMT Deprotection : Use controlled acidic conditions (e.g., dichloroacetic acid in anhydrous toluene) to minimize premature cleavage of the acid-labile DMT group. Overexposure to acid can lead to depurination of guanine .

- Propargyl Stability : The 2'-O-propargyl group is stable under standard phosphoramidite coupling conditions but may require inert atmospheres (argon/nitrogen) to prevent oxidation. Post-synthetic click reactions should use Cu(I) catalysts (e.g., TBTA ligand with CuSO/sodium ascorbate) to ensure regioselective cycloaddition .

- Analytical Validation : Monitor coupling efficiency via trityl cation release spectrophotometry (498 nm) and confirm final product integrity by MALDI-TOF mass spectrometry .

Basic Question: What purification strategies are recommended for isolating this compound phosphoramidite intermediates?

Answer:

- Flash Chromatography : Use silica gel columns with gradient elution (hexane:ethyl acetate containing 1% triethylamine) to separate phosphoramidite intermediates from unreacted starting materials .

- Precipitation : For large-scale purification, dropwise addition of the crude product into cold pentane can precipitate the phosphoramidite .

- Quality Control : Validate purity (>98%) via H/C NMR and HPLC with UV detection at 260 nm (guanine absorption) .

Advanced Question: How can researchers resolve discrepancies in coupling efficiency when incorporating 2'-O-propargylguanosine into mixed-sequence oligonucleotides?

Answer:

- Steric Hindrance : The bulky propargyl group at the 2'-position may reduce coupling efficiency in sequences with adjacent modified nucleotides. Optimize coupling time (e.g., extend from 30 sec to 2 min) and use high-concentration phosphoramidites (0.1 M in acetonitrile) .

- Sequence Context : Avoid placing 2'-O-propargylguanosine next to other sterically hindered residues (e.g., 2'-O-methyl or LNA nucleotides). Use molecular dynamics simulations to predict conformational clashes .

- Troubleshooting : Compare trityl-off yields between modified and unmodified sequences. A >10% drop indicates suboptimal coupling; re-synthesize the phosphoramidite with higher purity .

Basic Question: What analytical techniques are used to confirm the structural integrity of oligonucleotides containing 2'-O-propargylguanosine post-synthesis?

Answer:

- MALDI-TOF Mass Spectrometry : Provides accurate molecular weight confirmation (e.g., expected mass shift of +40.06 Da for propargyl addition) .

- Denaturing PAGE or CE : Assess electrophoretic mobility shifts caused by the propargyl modification .

- Click Chemistry Validation : React the oligonucleotide with a model azide (e.g., biotin-PEG3-azide) and confirm conjugation via streptavidin gel shift assays .

Advanced Question: How can researchers address variability in the stability of the N2-iso-Butyroyl protecting group under prolonged ammonia treatment?

Answer:

- Deprotection Conditions : Standard aqueous ammonia (28–30% NH, 55°C, 16 hr) typically preserves the N2-iso-Butyroyl group. For longer treatments (>24 hr), switch to milder conditions (e.g., methylamine in water/ethanol, 65°C, 10 hr) to prevent gradual deacylation .

- Alternative Protecting Groups : For highly sensitive sequences, replace iso-butyroyl with phenoxyacetyl (Pac) or dimethylformamidine (dmf) groups, which offer enhanced stability .

- Monitoring : Track deprotection completeness by HPLC with UV/Vis detection at 254 nm; incomplete deprotection manifests as late-eluting peaks .

Basic Question: What is the role of the 2'-O-propargyl group in structural studies of RNA-DNA hybrids?

Answer:

The propargyl moiety enables site-specific labeling for:

- FRET Studies : Attach fluorophores (e.g., Cy3/Cy5) via click chemistry to analyze conformational dynamics in RNA-DNA chimeras .

- Crosslinking : Incorporate photoactivatable azides (e.g., arylazides) to capture transient interactions in ribozyme or aptamer structures .

- Crystallography : Heavy atoms (e.g., gold nanoparticles) conjugated via propargyl groups can aid phase determination in X-ray crystallography .

Advanced Question: How can researchers mitigate phosphoramidite oxidation during the synthesis of 2'-O-propargylguanosine-containing oligonucleotides?

Answer:

- Inert Atmosphere : Conduct all reactions under rigorously anhydrous conditions (argon glovebox) to prevent P(III) → P(V) oxidation .

- Stabilized Phosphoramidites : Use 2-cyanoethyl tetraisopropylphosphorodiamidite (CEPA) as the phosphitylating agent, which offers superior oxidation resistance compared to benzimidazolium activators .

- Quality Control : Analyze phosphoramidite batches via P NMR; a single peak at ~149 ppm confirms the P(III) state .

Basic Question: What are the storage requirements for this compound phosphoramidites?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent moisture absorption and DMT group degradation .

- Solvent : Dissolve in anhydrous acetonitrile (HPLC-grade, <10 ppm HO) for long-term stability. Avoid dimethylformamide (DMF) due to its hygroscopic nature .

- Shelf Life : Use within 6 months; monitor for color changes (yellowing indicates oxidation) .

Advanced Question: How can computational modeling aid in designing oligonucleotides with 2'-O-propargylguanosine for enhanced target binding?

Answer:

- Molecular Dynamics (MD) : Simulate the impact of the propargyl group on duplex stability. The 2'-O-propargyl modification introduces rigidity, which can improve binding to structured RNA targets (e.g., miRNA) .

- Docking Studies : Predict optimal positioning of clickable tags (e.g., biotin) to avoid steric interference with protein-binding interfaces .

- Thermodynamic Parameters : Calculate values for modified vs. unmodified duplexes using nearest-neighbor models adjusted for propargyl-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.